Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate: is a bicyclic compound featuring a bromine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate typically involves the bromination of a bicyclic precursor followed by esterification. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a bicyclic carboxylate ester.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted bicyclic carboxylate esters.
- Reduced bicyclic carboxylate esters.
- Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemistry: Methyl (1S,6R,7S)-7-bromobicyclo[41
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into the compound’s biological activity may lead to the development of new drugs or therapeutic agents, particularly in areas where brominated compounds have shown efficacy.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylate ester group play crucial roles in binding to these targets, influencing the compound’s biological activity and effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Comparison with Similar Compounds
- Methyl (1S,6R)-1-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Methyl (1R,6R,7S)-7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-2-carboxylate
Uniqueness: Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its non-brominated counterparts. The specific stereochemistry of the compound also contributes to its unique properties and applications.
Properties
IUPAC Name |
methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-5-3-2-4-6(9)7(9)10/h6-7H,2-5H2,1H3/t6-,7-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZVPNVHCGECT-ACLDMZEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCC1C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCCC[C@H]1[C@@H]2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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